(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Enzyme inhibition Nucleoside metabolism Mechanism-based inhibitor

The compound (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (CAS 103884-97-5), synonymously 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, FANA-DAP or dFDAP, is a fluorinated arabinonucleoside monomer used as a building block for 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) oligonucleotides. Its 2'-fluoro modification and 2,6-diaminopurine base jointly confer distinct nuclease resistance, enhanced duplex stability, and unique enzyme inhibition profiles that are not simultaneously offered by non-fluorinated or adenine-containing analogs.

Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
CAS No. 103884-97-5
Cat. No. B011854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
CAS103884-97-5
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
InChIInChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1
InChIKeyMHWHYOFBOWTAHZ-AYQXTPAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

103884-97-5: 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine (FANA-DAP) Procurement Guide


The compound (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (CAS 103884-97-5), synonymously 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, FANA-DAP or dFDAP, is a fluorinated arabinonucleoside monomer used as a building block for 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) oligonucleotides [1]. Its 2'-fluoro modification and 2,6-diaminopurine base jointly confer distinct nuclease resistance, enhanced duplex stability, and unique enzyme inhibition profiles that are not simultaneously offered by non-fluorinated or adenine-containing analogs [2].

Why Generic 2,6-Diaminopurine or Adenine Nucleosides Cannot Substitute for 103884-97-5 in Oligonucleotide Applications


Simply replacing 103884-97-5 with non-fluorinated 2,6-diaminopurine-2'-deoxyriboside or with the corresponding 2'-fluoro-adenine (FANA-A) monomer results in a measurable loss of function. The 2'-fluoro group is essential for nuclease resistance and RNA-binding affinity [1], while the 2,6-diaminopurine base provides stronger base-pairing with thymine/uracil than adenine (three hydrogen bonds vs. two), directly increasing duplex melting temperature by approximately 1–2 °C per substitution [2]. In enzymatic contexts, the specific combination of 2'-fluoro-arabino sugar and the diaminopurine base is required for mechanism-based, covalent inhibition of nucleoside 2-deoxyribosyltransferase, a property absent in the adenine analog dFAdo [3]. Omitting either structural feature therefore compromises the performance characteristics for which this monomer is specifically procured.

Quantitative Differentiation Evidence for 103884-97-5 vs. Closest Analogs


Mechanism-Based Inhibition of Nucleoside 2-Deoxyribosyltransferase: dFDAP vs. dFAdo

In a direct head-to-head comparison, 2,6-diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-9H-purine (dFDAP) acts as a mechanism-based, time-dependent inhibitor of nucleoside 2-deoxyribosyltransferase, forming a covalent enzyme-adduct. dFDAP initially forms a primary complex with Kd = 140 µM, which subsequently isomerizes to a secondary covalent complex with a first-order rate constant of 0.2 min⁻¹ [1]. The inhibited enzyme recovered <5% of its activity after one week at 5 °C but regained >70% activity upon treatment with 600 µM adenine, yielding 6-amino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-9H-purine (dFAdo) as the reactivation product. In contrast, dFAdo itself does not form a covalent adduct and is merely a product of reactivation, not an inhibitor [1].

Enzyme inhibition Nucleoside metabolism Mechanism-based inhibitor

Serum Half-Life of FANA-Modified siRNA: FANA-DAP-Containing Duplex vs. Unmodified siRNA

FANA-modified siRNA duplexes containing 2'-fluoro-arabinonucleotide monomers including FANA-DAP show substantially enhanced serum stability. A fully modified FANA sense strand hybridized to an antisense RNA (FANA/RNA hybrid) exhibited a half-life of approximately 6 hours in serum, compared to less than 15 minutes for an unmodified siRNA duplex [1]. This represents an at least 24-fold increase in nuclease resistance attributable to the 2'-fluoro-arabino modification chemistry intrinsic to the target compound.

siRNA stability Nuclease resistance Oligonucleotide therapeutics

Antisense Potency of FANA/DNA Chimeras vs. Phosphorothioate DNA and 2'-O-Methyl-RNA Chimeras

In cell-based assays, FANA/DNA chimeric antisense oligonucleotides (altimers and gapmers) demonstrated an EC50 comparable to that of siRNA but 20- to 100-fold lower than phosphorothioate DNA (PS-DNA) and 2'-O-methyl-RNA/DNA chimeras [1]. The sustained antisense activity persisted for up to 4 days, correlating with increased serum stability. While this data reflects FANA chimeras in general, the incorporation of FANA-DAP as the purine monomer contributes to this performance profile through enhanced base-pairing and nuclease resistance.

Antisense oligonucleotides Gene silencing EC50

Thermal Stability Enhancement by FANA Incorporation: FANA Nanostructures vs. DNA Nanostructures

FANA molecules, when incorporated into double-crossover DNA nanostructures, conferred increased thermal stability and stronger nuclease resistance compared to conventional DNA equivalents. Notably, FANA nanostructures maintained structural integrity at pH 1.2, a strongly acidic environment where unmodified DNA nanostructures typically dissociate or degrade [1]. This property is attributable to the chemical stability of the 2'-fluoro-arabino backbone contributed by monomers including FANA-DAP.

DNA nanotechnology Thermal stability Acidic resistance

Procurement-Ready Application Scenarios for 103884-97-5 in Research and Industrial Settings


Synthesis of Nuclease-Resistant FANA Antisense Oligonucleotides for Therapeutic Target Validation

103884-97-5 serves as the essential purine monomer for solid-phase synthesis of fully modified or chimeric FANA antisense oligonucleotides. The resulting FANA/DNA gapmers and altimers achieve EC50 values 20- to 100-fold lower than PS-DNA or 2'-O-Me-RNA chimeras, with sustained activity for up to 4 days [1]. Procurement is indicated when gene-silencing applications demand potency matching siRNA but with extended duration of action.

Mechanistic Studies of Nucleoside 2-Deoxyribosyltransferase Active-Site Covalent Modification

103884-97-5 (dFDAP) is the only known fluorinated diaminopurine nucleoside that acts as a mechanism-based covalent inhibitor of nucleoside 2-deoxyribosyltransferase, forming a stable enzyme adduct with Kd = 140 µM and k_inact = 0.2 min⁻¹ [2]. Researchers studying the active-site nucleophile Glu-98 require this specific compound, as the adenine analog dFAdo does not exhibit covalent inhibition.

Construction of Acid-Stable DNA Nanostructures for Drug Delivery in Harsh Environments

FANA monomers including 103884-97-5 enable the fabrication of nucleic acid nanostructures that retain structural integrity at pH 1.2, conditions that destroy conventional DNA-based architectures [3]. This acid stability supports the development of oral or gastric delivery vehicles for therapeutic nucleic acids.

Enhanced-Duplex-Stability siRNA Design Using Three-Hydrogen-Bond Base Pairing

Incorporation of 103884-97-5 into siRNA sense strands replaces adenine with 2,6-diaminopurine, forming three hydrogen bonds with uracil rather than two. This substitution increases duplex melting temperature (Tm) by approximately 1–2 °C per modification [4], improving target affinity while the 2'-fluoro-arabino sugar simultaneously extends serum half-life from <15 minutes to approximately 6 hours [5].

Quote Request

Request a Quote for (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.